molecular formula C15H19F2N3O2S B10952323 5-[4-(difluoromethoxy)-3-ethoxyphenyl]-4-(2-methylpropyl)-4H-1,2,4-triazole-3-thiol

5-[4-(difluoromethoxy)-3-ethoxyphenyl]-4-(2-methylpropyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B10952323
M. Wt: 343.4 g/mol
InChI Key: LOLQUCBPTFVYDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[4-(DIFLUOROMETHOXY)-3-ETHOXYPHENYL]-4-ISOBUTYL-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE is a complex organic compound characterized by the presence of difluoromethoxy and ethoxy groups attached to a phenyl ring, along with an isobutyl group and a triazole ring

Mechanism of Action

The mechanism of action of 5-[4-(DIFLUOROMETHOXY)-3-ETHOXYPHENYL]-4-ISOBUTYL-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethoxy and ethoxy groups enhance its binding affinity and specificity, allowing it to modulate the activity of these targets. The triazole ring plays a crucial role in stabilizing the compound’s interaction with its targets, potentially leading to inhibition or activation of specific pathways .

Comparison with Similar Compounds

Similar compounds include other difluoromethoxy and ethoxy substituted phenyl derivatives, as well as triazole-containing molecules. Compared to these compounds, 5-[4-(DIFLUOROMETHOXY)-3-ETHOXYPHENYL]-4-ISOBUTYL-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE is unique due to the combination of its functional groups and the specific arrangement of its molecular structure . This uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C15H19F2N3O2S

Molecular Weight

343.4 g/mol

IUPAC Name

3-[4-(difluoromethoxy)-3-ethoxyphenyl]-4-(2-methylpropyl)-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C15H19F2N3O2S/c1-4-21-12-7-10(5-6-11(12)22-14(16)17)13-18-19-15(23)20(13)8-9(2)3/h5-7,9,14H,4,8H2,1-3H3,(H,19,23)

InChI Key

LOLQUCBPTFVYDS-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1)C2=NNC(=S)N2CC(C)C)OC(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.